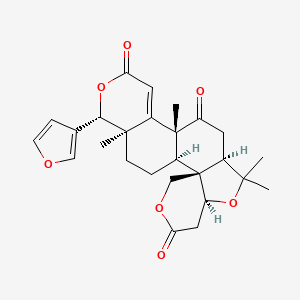

Deoxylimonin

Description

Classification and Occurrence within Plant Families

Limonoids as Tetranortriterpenoid Secondary Metabolites

Limonoids are classified as tetranortriterpenoids, a specific type of triterpenoid (B12794562). researchgate.netbiosynth.com Triterpenoids are complex molecules derived from a 30-carbon precursor, and the "tetranor-" prefix indicates the loss of four carbon atoms, resulting in a characteristic 26-carbon skeleton. mdpi.com These compounds are considered secondary metabolites, meaning they are not essential for the basic survival of the plant but are involved in defense mechanisms and other interactions with the environment. researchgate.netfrontiersin.org Limonoids are known for being highly oxygenated, which contributes to their structural diversity and biological activities. nih.govnih.gov The fundamental structure of limonoids features a 4,4,8-trimethyl-17-furanylsteroid skeleton, characterized by a furan (B31954) ring attached to the D-ring of the steroid-like structure. jst.go.jpresearchgate.net

Distribution within Rutaceae and Meliaceae Plant Families

The occurrence of limonoids in the plant kingdom is largely limited to the order Rutales, with a significant concentration in the Rutaceae and Meliaceae families. researchgate.netnih.govjst.go.jp The Rutaceae family, commonly known as the citrus family, includes about 150 genera and over 1,500 species found in tropical and temperate regions. taylorandfrancis.com The Meliaceae family, or the mahogany family, consists of approximately 50 genera and over 1,400 species, primarily distributed in tropical and subtropical areas. researchgate.nettaylorandfrancis.com While both families are rich in limonoids, the structural complexity of these compounds can differ. Limonoids from Rutaceae often have structural variations limited to the A and B rings of their core structure. researchgate.netnih.gov In contrast, those from Meliaceae are typically more complex, exhibiting a high degree of oxidation and structural rearrangement. researchgate.netnih.gov

Specific Plant Sources and Tissue Distribution of Deoxylimonin

This compound is primarily found in plants of the Rutaceae family, especially within the Citrus genus. medchemexpress.com It has been identified in various citrus fruits, where its distribution varies among different plant tissues. Limonoid aglycones, including this compound, are generally less soluble in water and are therefore more abundant in the seeds and fruit peels. mdpi.com For instance, this compound has been isolated from grapefruit (Citrus paradisi) seeds. medchemexpress.com The concentration and presence of limonoids can also be influenced by the fruit's stage of growth and maturation. researchgate.net

Table 1: Plant Sources and Tissue Distribution of this compound

| Plant Family | Genus | Specific Plant Source | Plant Part |

|---|---|---|---|

| Rutaceae | Citrus | Grapefruit (Citrus paradisi) | Seeds medchemexpress.com |

| Rutaceae | Citrus | Japanese Lemon (Citrus pseudolimon) | Stem Bark wjpmr.com |

Historical Perspectives and Significance in Phytochemistry

The study of limonoids began with the investigation into the cause of bitterness in citrus products, a factor that negatively impacted the citrus juice industry. researchgate.netjst.go.jp The term "limonoid" was coined after the first compound in this class, limonin (B1675406), was isolated from citrus seeds in 1841. nih.govresearchgate.net This discovery marked the beginning of extensive research into this group of tetranortriterpenoids. jst.go.jp

Early research focused on identifying and characterizing these bitter principles to improve the quality of citrus juices. acs.orgnih.gov Over the past several decades, phytochemical research has expanded significantly, leading to the isolation of hundreds of different limonoids from various plants. jst.go.jp this compound, as a close structural relative of limonin, has been part of this broader investigation. nih.gov

The complex and highly oxygenated structures of limonoids have made them a subject of great interest for chemists. jic.ac.uk Understanding their biosynthesis has been a long-standing challenge. jic.ac.uk Recent research has begun to uncover the enzymatic pathways responsible for producing the core limonoid structure, which could enable the future production of these compounds through metabolic engineering. jic.ac.uk This progress highlights the continued significance of limonoids like this compound in the field of phytochemistry, evolving from a focus on taste to exploring their complex chemical nature and potential applications. nih.govjic.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3/t15-,16-,19-,22-,24+,25+,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTATOGBENCRSS-JWLOEITESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)(C(=O)C[C@@H]5[C@@]36COC(=O)C[C@@H]6OC5(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Deoxylimonin Biosynthesis and Biotransformation Pathways

Endogenous Biosynthesis of Deoxylimonin in Plants

The formation of this compound within plant tissues is an intricate process, deeply integrated into the complex network of limonoid metabolism. While it is considered a minor limonoid, its biosynthetic route provides insight into the metabolic diversity within this class of compounds.

This compound within the Limonoid Biosynthetic Pathway

The general limonoid biosynthetic pathway originates from the cyclization of squalene, a triterpene precursor. researchgate.net This leads to the formation of various triterpenoid (B12794562) scaffolds which are then extensively modified by a series of enzymes to produce the diverse array of limonoids. researchgate.netbiorxiv.org Nomilin is recognized as a key early precursor for the majority of limonoids found in Citrus species. researchgate.netcirad.frmdpi.com

Precursor Compounds and Enzymatic Conversions

The immediate precursor to this compound in plants is limonoate A-ring lactone (LARL). cirad.fr Research has demonstrated the conversion of LARL into this compound in Citrus tissues. cirad.frdss.go.th This transformation is catalyzed by the enzyme limonin (B1675406) epoxidase . researchgate.net This enzyme facilitates the removal of the epoxide group at the C-14 and C-15 position of the precursor molecule, a key structural change that defines this compound. researchgate.netfoodandnutritionjournal.org Following its formation, this compound can be further metabolized to deoxylimonate. cirad.fr

Regulatory Enzymes in Limonoid Metabolism Relevant to this compound

While the enzyme directly responsible for this compound synthesis, limonin epoxidase, has been identified, the broader regulation of the limonoid pathway involves several key enzymes that influence the availability of its precursors. cirad.frresearchgate.net Two major regulatory enzymes in the general limonoid biosynthetic pathway are limonoid D-ring lactone hydrolase (LDLH) and limonoid glucosyltransferase (LGT) . researchgate.netcirad.fr

LDLH catalyzes the reversible opening of the D-ring of limonin to form LARL, the precursor for this compound. cirad.frresearchgate.netresearchgate.net The activity of LDLH is pH-dependent, with the formation of LARL from limonin favored at alkaline pH (around 8.0), while the reverse reaction to form limonin is favored at acidic pH (below 6.0). researchgate.netresearchgate.net LGT, on the other hand, competes for the LARL substrate by converting various limonoid aglycones, including LARL, into their non-bitter glucoside forms. cirad.frmdpi.comacs.org The interplay between these enzymes helps regulate the pool of LARL available for conversion into other limonoids, including the minor product this compound. cirad.fr

Microbial Biotransformation and Degradation of this compound

Certain microorganisms possess the enzymatic machinery to metabolize limonoids, using them as a carbon source. This has led to the discovery of specific degradation pathways, including one for this compound.

Deoxylimonoid Pathway in Microorganisms

Several bacterial species, including Pseudomonas putida and Acinetobacter sp., are known to metabolize limonoids via a "deoxylimonoid pathway". cirad.frresearchgate.netoup.com This pathway is distinct from the more common 17-dehydrolimonoid pathway observed in other bacteria. dss.go.thoup.com In this pathway, limonin is first converted to this compound by the action of limonin epoxidase. cirad.frresearchgate.net Subsequently, this compound is hydrolyzed to form deoxylimonic acid. cirad.frdss.go.th The isolation of both this compound and deoxylimonic acid from the growth media of Pseudomonas sp. 321-18 cultured with limonoate was a key finding that led to the discovery of this microbial pathway. dss.go.th

Enzymatic Activities Involved in Limonoid Degradation

The microbial degradation of this compound involves specific enzymatic activities. The initial step, the conversion of limonin to this compound, is catalyzed by limonin epoxidase , an enzyme also found in plants. cirad.frresearchgate.net

The subsequent and defining step of the microbial deoxylimonoid pathway is the hydrolysis of this compound to deoxylimonic acid. This reaction is catalyzed by This compound hydrolase . cirad.frdss.go.thcapes.gov.br This enzyme has been isolated and characterized from Pseudomonas sp. 321-18. dss.go.thcapes.gov.bracs.org It is a unique hydrolase that catalyzes the cleavage of a carbon-carbon bond in the B-ring and requires a sulfhydryl group for its activity. dss.go.th Its optimal activity is observed at a pH of 8.0-8.5. dss.go.th Notably, other major limonoid-degrading enzymes like limonoate dehydrogenases are inactive towards this compound, as their activity requires an open D-ring and an intact epoxide group, both of which are absent in the this compound structure. dss.go.thfoodandnutritionjournal.org

Mentioned Compounds

| Compound Name | Role/Significance |

| This compound | The central subject of this article; a minor limonoid in plants and an intermediate in microbial degradation pathways. |

| Nomilin | An early precursor to most limonoids in Citrus. researchgate.netcirad.frmdpi.com |

| Limonoate A-ring lactone (LARL) | The direct precursor for this compound biosynthesis in plants. cirad.frdss.go.th |

| Limonin | A major bitter limonoid in Citrus; a substrate for microbial conversion to this compound. cirad.frresearchgate.net |

| Deoxylimonic acid | The product of this compound hydrolysis by microbial enzymes. cirad.frdss.go.th |

| 17-dehydrolimonoate A-ring lactone | Another metabolite that can be formed from LARL in plants. cirad.frdss.go.th |

Mentioned Enzymes

| Enzyme Name | Function | Source Organism(s) |

| Limonin epoxidase | Catalyzes the conversion of limonin to this compound. researchgate.net | Citrus tissues, Acinetobacter sp., Pseudomonas sp. cirad.frresearchgate.net |

| This compound hydrolase | Catalyzes the hydrolysis of this compound to deoxylimonic acid. cirad.frdss.go.th | Pseudomonas sp. 321-18 dss.go.thcapes.gov.bracs.org |

| Limonoid D-ring lactone hydrolase (LDLH) | Regulates the equilibrium between limonin and its precursor, LARL. cirad.frresearchgate.net | Citrus seeds, Pseudomonas sp., Arthrobacter globiformis researchgate.net |

| Limonoid glucosyltransferase (LGT) | Converts limonoid aglycones (including LARL) to non-bitter glucosides. researchgate.netcirad.fr | Citrus species cirad.fracs.org |

Isolation, Purification, and Advanced Characterization of Deoxylimonin

Chromatographic Methodologies for Deoxylimonin Isolation

The isolation and purification of this compound from complex natural product mixtures heavily rely on various chromatographic techniques. iipseries.orghilarispublisher.comcore.ac.uk These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

Commonly employed techniques include:

Column Chromatography: This is a fundamental preparative technique used to separate this compound from other constituents in a plant extract. iipseries.orghilarispublisher.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or solvent mixture) is crucial for achieving effective separation. iipseries.org

Flash Chromatography: A modification of column chromatography, flash chromatography utilizes pressure to speed up the separation process. researchgate.net A reversed-phase flash chromatographic technique has been successfully developed for the separation of closely related limonoid glucosides. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantification of this compound. hilarispublisher.com It offers high resolution and sensitivity, allowing for the separation of structurally similar limonoids. hilarispublisher.commdpi.com

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and cost-effective preliminary method to monitor the progress of purification and to identify fractions containing this compound. iipseries.org

The selection of the appropriate chromatographic method or a combination of techniques is essential for obtaining this compound of high purity, which is a prerequisite for accurate spectroscopic characterization and biological activity studies. hilarispublisher.comresearchgate.net

Advanced Spectroscopic Techniques for this compound Structural Elucidation

Once isolated, the precise structure of this compound is determined using a suite of advanced spectroscopic techniques. fiveable.menumberanalytics.comunimelb.edu.au These methods provide detailed information about the molecule's connectivity and stereochemistry.

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the structural elucidation of organic molecules like this compound. fiveable.meunimelb.edu.au Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule. acs.orgmdpi.com

¹H NMR: Provides information about the different types of protons and their neighboring atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. acs.org

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine the direct and long-range correlations between protons and carbons, respectively, which is crucial for assembling the complete molecular structure. mdpi.comhmdb.ca

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of this compound. fiveable.menumberanalytics.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. nih.gov Techniques like electrospray ionization (ESI-MS) are often coupled with liquid chromatography (LC-MS) to analyze and identify limonoids in complex mixtures. mdpi.comredalyc.org

The combination of these spectroscopic techniques allows for the unambiguous confirmation of the this compound structure. unimelb.edu.auresearchgate.net

Table 1: Illustrative NMR Data for this compound (Predicted)

This table presents predicted NMR data to illustrate the type of information obtained from these analyses. Actual experimental values may vary depending on the solvent and experimental conditions. guidechem.com

| Carbon No. | Predicted ¹³C Chemical Shift (ppm) | Attached Protons (Predicted ¹H Chemical Shift, Multiplicity, J (Hz)) |

| 1 | 79.5 | 3.98 (s) |

| 2 | 35.8 | 2.50 (m), 2.20 (m) |

| 5 | 48.2 | 2.85 (d, J=12.5) |

| 6 | 35.1 | 2.15 (m), 1.85 (m) |

| 7 | 170.1 | - |

| 9 | 45.3 | 2.45 (d, J=12.0) |

| 14 | 78.5 | - |

| 15 | 65.4 | 5.45 (s) |

| 17 | 78.0 | 5.35 (s) |

| 21 | 120.2 | 7.40 (t, J=1.5) |

| 22 | 109.8 | 6.35 (d, J=1.5) |

| 23 | 143.5 | 7.42 (t, J=1.5) |

Note: This data is for illustrative purposes and is based on predicted values. For accurate assignments, experimental 1D and 2D NMR data are required. acs.orgmdpi.comresearchgate.net

Research Strategies for Obtaining this compound and its Derivatives

Research efforts to obtain this compound and its derivatives primarily focus on two main strategies: isolation from natural sources and chemical synthesis or modification.

Isolation from Natural Sources: this compound is a naturally occurring limonoid found in various citrus species. mdpi.com The primary source for its isolation is often citrus seeds, where it is present as an aglycone. mdpi.comherbalanalysis.co.uk The process typically involves extraction from the plant material followed by the chromatographic purification methods described in section 3.1. core.ac.uk

Synthesis and Structural Modification of Derivatives: To explore the structure-activity relationships and potentially enhance the biological properties of this compound, researchers have developed synthetic strategies to create novel derivatives. researchgate.netnih.govnih.gov These strategies often involve modifying specific functional groups on the this compound scaffold. For instance, a practical synthetic route has been developed to convert this compound into amino derivatives. researchgate.netnih.gov Another approach involves the synthesis of oxime derivatives. herbalanalysis.co.uk These modifications can lead to compounds with improved properties. nih.govcjnmcpu.comresearchgate.net

Preclinical Biological Activities of Deoxylimonin and Its Derivatives

Antineoplastic and Chemopreventive Activities

The potential of deoxylimonin and related limonoids as anticancer agents has been explored through various preclinical studies. This research investigates their ability to inhibit the growth of cancer cells and elucidates the molecular pathways they influence.

Inhibition of Tumor Growth in Preclinical Models

While direct studies on purified this compound in animal tumor models are limited, research on related citrus-derived compounds provides evidence for in vivo anti-tumor activity. For instance, nanosized vesicles isolated from lemon juice, which contains a variety of limonoids, have been shown to suppress the growth of chronic myeloid leukemia (CML) xenografts in mice. core.ac.uk In these studies, both local (intra-tumor) and systemic (intraperitoneal) administration of the nanovesicles resulted in reduced tumor progression. core.ac.uk This suggests that components within citrus, such as limonoids, can exert anti-tumor effects in a complex biological system. core.ac.uk Further research using purified this compound is necessary to specifically attribute these in vivo effects to this particular compound.

Molecular Mechanisms of Anticancer Effects

The anticancer properties of this compound and its parent compound, limonin (B1675406), are underpinned by their ability to interfere with key cellular processes that are fundamental to cancer cell survival and proliferation.

A primary mechanism through which limonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the p53 tumor suppressor protein. nih.gov In response to cellular stress, p53 can activate the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway involves p53 transcriptionally activating pro-apoptotic proteins like Bax. nih.govnih.gov

The activation of Bax leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. nih.govnih.gov Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (Apaf-1), triggering the formation of a protein complex known as the apoptosome. nih.govaging-us.com The apoptosome then recruits and activates initiator caspase-9. nih.govaging-us.com Activated caspase-9 proceeds to cleave and activate effector caspases, including caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis by cleaving essential cellular proteins. nih.govaging-us.comnih.gov Studies on limonin have demonstrated its ability to inhibit colon cancer cell proliferation by reducing the Bcl-2/Bax ratio and promoting the release of cytochrome c, leading to the activation of caspase-3. nih.gov This indicates that limonoids can effectively engage this core apoptotic machinery.

This compound has demonstrated direct anti-proliferative activity against cancer cells in vitro. Studies have shown that it can inhibit the proliferation of human breast cancer cell lines. nih.gov The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. Research on the parent compound limonin further supports this, with studies showing significant inhibition of colon adenocarcinoma cell proliferation. nih.gov This anti-proliferative effect is closely linked to the induction of apoptosis and cell cycle arrest, which prevents cancer cells from completing the division process. nih.gov

Table 1: In Vitro Anti-Proliferative Activity of Limonin

| Compound | Cell Line | Cancer Type | Time Point | IC50 Value (µM) | Source |

|---|---|---|---|---|---|

| Limonin | SW480 | Colon Adenocarcinoma | 72 h | 54.74 | nih.gov |

| Limonin Glucoside | SW480 | Colon Adenocarcinoma | 72 h | 37.39 | nih.gov |

The anticancer activity of natural compounds often involves the modulation of complex signaling networks that are dysregulated in cancer. mdpi.com Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govresearchgate.net

The Wnt/β-catenin signaling pathway is another critical network that, when abnormally activated, contributes to cancer cell proliferation and survival. nih.govnih.gov In a healthy cell, β-catenin is constantly targeted for degradation by a "destruction complex". nih.govmdpi.com Aberrant Wnt signaling disables this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate genes associated with cell proliferation. nih.gov Therefore, inhibitors of the Wnt pathway are considered a promising strategy for cancer treatment. mdpi.comnih.gov While the direct interaction of this compound with the Hsp90 and Wnt pathways in cancer is still an area of active investigation, the modulation of these key oncogenic networks represents a plausible mechanism for its observed antineoplastic activities.

Anti-inflammatory and Antinociceptive Activities

In addition to their anticancer potential, this compound and its derivatives have been shown to possess significant anti-inflammatory and antinociceptive (pain-reducing) properties in preclinical models. Chemical modification of this compound has led to the development of derivatives with enhanced efficacy.

Research has demonstrated that certain this compound derivatives exhibit potent anti-inflammatory and analgesic effects. nih.gov For example, in a carrageenan-induced paw edema model in mice, a common test for anti-inflammatory drugs, this compound derivatives showed superior activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952). nih.gov Similarly, in acetic acid-induced writhing tests, which measure analgesic effects, derivatives were found to be more potent than aspirin (B1665792). nih.gov

The primary mechanism for these effects appears to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins, which are mediators of pain and inflammation. wikipedia.orgclevelandclinic.org By downregulating the expression of COX-2 and subsequently suppressing the formation of prostaglandin (B15479496) E2, this compound derivatives can effectively reduce inflammation and pain at their source. nih.gov

Table 2: Preclinical Anti-inflammatory and Antinociceptive Efficacy of a this compound Derivative (II-B-2)

| Activity | Test Model | Compound | Comparison Drug | Result | Source |

|---|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | This compound Derivative II-B-2 | Naproxen | Stronger efficacy than Naproxen | nih.gov |

| Antinociceptive (Analgesic) | Acetic acid-induced writhing (mouse) | This compound Derivative II-B-2 | Aspirin | Better activity than Aspirin | nih.gov |

Efficacy in Preclinical Models of Inflammation

This compound and its synthetic derivatives have demonstrated notable anti-inflammatory effects in various preclinical studies. A chemically modified analog of this compound, designated as II-B-2, exhibited more potent anti-inflammatory efficacy than the commonly used non-steroidal anti-inflammatory drug (NSAID), naproxen. nih.gov This δ-lactam derivative showed a dose-dependent anti-inflammatory response, highlighting its potential as a promising anti-inflammatory agent. nih.gov

In other research, a series of amino derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. nih.gov One particular derivative, II-5d, displayed an anti-inflammatory efficacy that was five times greater than that of the parent compound, this compound, and also surpassed the effectiveness of naproxen. nih.gov Further investigations using a carrageenan-induced mouse paw edema model, a standard method for assessing acute inflammation, confirmed the significant anti-inflammatory capacity of these derivatives. nih.govrsc.orgnih.gov The results from these studies underscore the potential of chemically modifying this compound to enhance its anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Efficacy of this compound Derivatives

| Compound | Preclinical Model | Outcome | Reference |

|---|---|---|---|

| This compound analog II-B-2 | In vivo mouse model | Stronger anti-inflammatory effect than naproxen | nih.gov |

Mechanistic Insights into Anti-inflammatory Actions

The anti-inflammatory effects of this compound derivatives are attributed to their modulation of key inflammatory pathways. Research has shown that the anti-inflammatory action of the this compound analog II-B-2 is linked to the downregulation of cyclooxygenase-2 (COX-2) expression. nih.gov COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. By inhibiting COX-2, this compound derivatives can effectively reduce the synthesis of these pro-inflammatory mediators.

Furthermore, these compounds have been found to suppress the formation of prostaglandin E2 (PGE2) . nih.gov PGE2 is a principal mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain. The reduction in PGE2 levels is a direct consequence of COX-2 inhibition and is a key mechanism underlying the anti-inflammatory effects of these compounds.

While direct studies on this compound are limited, research on the closely related limonoid, limonin, provides further insights into potential mechanisms. Limonin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By activating the Nrf2/HO-1 pathway, limonin can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Additionally, limonin has been observed to reduce the levels of nitric oxide (NO) , another important inflammatory mediator. nih.govmdpi.com These findings on limonin suggest that this compound and its derivatives may share similar mechanisms of action involving the inhibition of NF-κB, TNF-α, and NO.

Antioxidant Activities

Information specifically detailing the free radical scavenging capabilities of this compound in standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays is not extensively available in the current scientific literature. mdpi.comcabidigitallibrary.orgresearchgate.netnih.govnih.gov These assays are commonly used to evaluate the ability of a compound to directly neutralize free radicals. mdpi.comnih.gov

Antiviral Activities

While specific studies on the antiviral properties of this compound are limited, research on the structurally similar compound, limonin, has revealed significant antiviral activity against a range of viruses. In vitro studies have shown that limonin is effective against influenza A viruses, including the H1N1 and H5N1 strains. nih.gov The antiviral mechanism appears to involve the inhibition of viral replication. nih.gov

Furthermore, limonin has demonstrated antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.gov The mechanism of action against this virus is also believed to be through the hindrance of viral replication. nih.gov The broad-spectrum potential of limonin suggests that this compound and its derivatives could also possess antiviral properties, making them interesting candidates for further investigation in the development of new antiviral agents. mdpi.commdpi.com

Table 2: Antiviral Activity of Limonin

| Virus | In Vitro Model | Outcome | Reference |

|---|---|---|---|

| Influenza A/H1N1 | Plaque reduction assay | Inhibition of viral replication | nih.gov |

| Influenza A/H5N1 | Plaque reduction assay | Inhibition of viral replication | nih.gov |

Insecticidal Activities and Agricultural Applications

Studies have shown that d-limonene can be effective against insects such as the German cockroach, house fly, and rice weevil. researchgate.net Its mode of action is thought to involve the disruption of the insect's nervous system. Due to its natural origin and relatively low toxicity to mammals, d-limonene has been utilized as a component in some "green" or botanical insecticides. The insecticidal activity of d-limonene suggests that other limonoids, including this compound, may also possess similar properties that could be explored for agricultural applications.

Neuroprotective Effects in Preclinical Studies

Recent preclinical research has highlighted the potential of this compound and its chemically modified derivatives as neuroprotective agents. These investigations primarily focus on the compounds' ability to counteract key pathological processes implicated in neurodegenerative diseases, such as neuroinflammation and neuronal cell death. The therapeutic potential of these limonoids is attributed to their interaction with critical intracellular signaling pathways that regulate inflammatory responses and neuronal survival.

Modulation of Neuroinflammation and Neuronal Apoptosis

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical factor in the progression of neurodegenerative disorders, ultimately leading to neuronal apoptosis, or programmed cell death. nih.gov Preclinical studies demonstrate that derivatives of this compound can effectively mitigate inflammatory responses.

In a xylene-induced ear swelling model, this compound itself exhibited a modest anti-inflammatory effect. However, a synthesized amino derivative, II-5d , demonstrated significantly enhanced potency, with an inhibition rate of 51.53%, which was approximately five times more effective than the parent this compound (11.23%) and more potent than the standard non-steroidal anti-inflammatory drug (NSAID) naproxen (25.03%). nih.gov This suggests that specific structural modifications can substantially improve the anti-inflammatory capacity of the this compound scaffold. nih.gov

Further studies using a carrageenan-induced paw edema model in mice confirmed these findings. The derivative II-5d , along with a limonin derivative I-5b , showed dose-dependent anti-inflammatory activity that peaked two hours after administration and was superior to the reference drug indomethacin (B1671933) within that timeframe. nih.gov Another promising δ-lactam derivative of this compound, II-B-2 , also exhibited stronger anti-inflammatory efficacy than naproxen. nih.gov The underlying mechanism for this effect is believed to involve the downregulation of cyclooxygenase 2 (COX-2) expression and the subsequent suppression of prostaglandin E2 (PGE2) formation, a key mediator in the inflammatory cascade. nih.gov

By reducing the production of these pro-inflammatory molecules, this compound derivatives can temper the inflammatory environment in the central nervous system. This reduction in neuroinflammation is crucial for neuronal survival, as chronic inflammation is a known trigger for apoptotic pathways in neurons. nih.gov The inhibition of inflammatory mediators helps to preserve neuronal integrity and prevent the activation of caspase cascades and other molecular signals that execute cell death. nih.govfrontiersin.org

Intervention in Neurodegenerative Pathways (e.g., PI3K/AKT, TLR4/NF-κB)

The neuroprotective effects of this compound derivatives are further explained by their ability to modulate specific signaling pathways that are dysregulated in neurodegenerative conditions.

The Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway is a central regulator of the innate immune response and inflammation. semanticscholar.org Activation of TLR4 by pathological stimuli leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of numerous pro-inflammatory genes, including cytokines and chemokines that contribute to neuroinflammation. nih.govsemanticscholar.org A novel limonin derivative, V-A-4 , has been shown to exert its anti-inflammatory effects by directly suppressing this pathway. nih.gov The compound inhibited the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov Given the structural similarities, it is plausible that this compound derivatives utilize a similar mechanism to mitigate neuroinflammation. By inhibiting the TLR4/NF-κB signaling cascade, these compounds can effectively shut down a major source of inflammatory mediator production in the brain. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical pathway involved in neuronal health. frontiersin.orgnih.gov This pathway is fundamental for promoting cell survival, growth, and proliferation while inhibiting apoptosis. frontiersin.orgnih.gov In the context of neurodegeneration, activation of the PI3K/AKT pathway is considered a key neuroprotective mechanism. frontiersin.orgfrontiersin.org Activated AKT can phosphorylate and inactivate several pro-apoptotic targets, such as the Bcl-2-associated death promoter (BAD) and glycogen (B147801) synthase kinase-3β (GSK-3β), thereby preventing neuronal death. nih.govfrontiersin.org While direct studies linking this compound to the PI3K/AKT pathway are still emerging, many natural compounds exert their neuroprotective effects by activating this very pathway. frontiersin.org By potentially upregulating PI3K/AKT signaling, this compound derivatives could enhance neuronal resilience against toxic insults and inflammatory stress, thus complementing their anti-inflammatory actions.

Structure Activity Relationship Sar Studies and Rational Design of Deoxylimonin Analogues

Analysis of Structural Moieties and Their Influence on Biological Efficacy

Deoxylimonin's tetracyclic triterpenoid (B12794562) structure, featuring a furan (B31954) ring, an epoxide, and two lactone rings, offers multiple sites for chemical modification. nih.govontosight.ai SAR studies have revealed that the biological activity of this compound derivatives is highly dependent on the integrity and chemical nature of its constituent rings.

The A, B, and D rings of the this compound nucleus are critical determinants of its biological profile. Research has shown that modifications to these rings can significantly alter the compound's efficacy.

A-ring: Modifications to the A-ring have a profound impact on biological activity. Studies have indicated that changes in the A-ring of the limonoid structure can result in a decrease or loss of anticancer activity. acs.orgcirad.fr However, other modifications, such as the introduction of an amino group or the formation of a δ-lactam, have been shown to enhance other properties. For instance, chemical modifications on the A-ring of this compound have yielded derivatives with potent analgesic and anti-inflammatory effects. researchgate.netnih.gov One notable example is a this compound analog featuring a 3,4-dimethoxyphenylethyl moiety substituted δ-lactam in the A-ring (analog II-B-2), which demonstrated superior analgesic activity compared to aspirin (B1665792) and stronger anti-inflammatory efficacy than naproxen (B1676952). researchgate.netnih.gov

B-ring: The B-ring also presents opportunities for structural diversification. The introduction of various tertiary amines at the C(7)-position on the B-ring of this compound has been explored as a strategy to create analogues with improved physicochemical properties, including enhanced water solubility. nih.govresearchgate.net These modifications have also led to derivatives with significant analgesic and anti-inflammatory activities. nih.gov More complex manipulations, such as B-ring expansion and cleavage, have been used to generate novel molecular scaffolds from the parent limonoid structure. researchgate.netresearchgate.net

D-ring: In contrast to the A-ring, the D-ring appears to be more tolerant of chemical changes without a significant loss of biological activity. acs.orgcirad.frkagoshima-u.ac.jp This suggests that the D-ring can be a suitable site for modifications aimed at improving pharmacokinetic properties without compromising the compound's therapeutic potential.

Table 1: Impact of Ring Modifications on the Biological Activity of this compound Analogues

| Ring Modified | Type of Modification | Resulting Biological Effect | Reference(s) |

| A-ring | General changes | Potential loss of anticancer activity | acs.orgcirad.fr |

| A-ring | Introduction of δ-lactam (e.g., analog II-B-2) | Enhanced anti-inflammatory and analgesic activity | researchgate.netnih.gov |

| A-ring | Introduction of amino groups | Improved anti-inflammatory and analgesic activity | nih.gov |

| B-ring | Introduction of tertiary amines at C(7) | Enhanced water solubility, analgesic, and anti-inflammatory activity | nih.govresearchgate.net |

| D-ring | General changes | Tolerated without apparent loss of biological activity | acs.orgcirad.frkagoshima-u.ac.jp |

The furan and lactone rings are hallmark features of limonoids and are crucial to their biological function. jst.go.jp

Lactone Rings: this compound possesses two lactone rings (an A'-lactone and a D-ring lactone, or δ-lactone). The D-ring lactone is formed by the oxidation and subsequent cyclization of the precursor structure. nih.gov These lactone moieties are reactive sites and their integrity is often essential for biological activity. For example, the opening of the A-ring lactone is a key step in the synthesis of many derivatives. nih.gov

Synthetic Approaches for this compound Derivatives and Analogues

The rational design of this compound analogues is realized through targeted synthetic chemistry. These approaches aim to address the limitations of the natural compound, primarily its low solubility, and to enhance its therapeutic effects.

A primary obstacle in the development of this compound as a therapeutic agent is its poor aqueous solubility, which leads to low oral bioavailability. nih.govresearchgate.net Consequently, a major focus of synthetic efforts is the creation of derivatives with improved solubility and, by extension, enhanced biological activity.

Key strategies include:

Introduction of Ionizable Groups: A successful approach involves the introduction of amine functionalities into the this compound scaffold. researchgate.netresearchgate.net Incorporating tertiary amines, either on the A-ring or at the C(7)-position of the B-ring, creates derivatives that can be formulated as salts, significantly improving their water solubility and physicochemical properties. nih.govresearchgate.net This has led to analogues with more potent analgesic and anti-inflammatory activities compared to the parent compound. nih.govresearchgate.net

Structural Modification: The synthesis of novel derivatives through chemical transformation is a core strategy. mdpi.com This includes creating amides, oximes, and other functionalized analogues that not only improve solubility but can also interact more effectively with biological targets. researchgate.netresearchgate.net The goal is to enhance the molecule's pharmacokinetic profile and potency. nih.gov

A particularly fruitful area of research has been the synthesis of this compound derivatives with amino groups introduced into the A-ring. nih.gov

A practical, multi-step synthetic route has been developed to convert this compound into a series of A-ring amino derivatives. nih.govnih.gov This process typically involves:

Opening of the A-ring lactone to create a more reactive intermediate.

Introduction of an amino group through reactions like amidation.

This strategy has been used to produce open A-ring amino this compound analogues. nih.gov

Furthermore, certain open-ring amino derivatives can be subsequently cyclized to create conformationally restricted structures. For example, this compound analogues with an open A-ring have been successfully converted into their cyclic amino counterparts (possessing a δ-lactam ring) through procedures like the Mitsunobu reaction. nih.govnih.gov These synthetic efforts have yielded novel compounds with significantly improved anti-inflammatory and analgesic properties. nih.govnih.gov

Advanced Research Methodologies in Deoxylimonin Studies

Omics-based Approaches (e.g., Proteomics, Metabolomics)

"Omics" technologies offer a holistic view of the molecular changes within an organism in response to a particular stimulus, such as the introduction of a compound like deoxylimonin. nih.gov These approaches, including proteomics and metabolomics, are instrumental in elucidating the mechanisms of action and identifying biomarkers. nih.govrevespcardiol.org

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of this compound research, proteomics can identify specific proteins whose expression levels or post-translational modifications are altered upon treatment with the compound. This can reveal the cellular pathways and biological processes that this compound influences. For instance, a proteomics study might reveal that this compound upregulates proteins involved in apoptosis or downregulates proteins associated with cell proliferation in cancer cells.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.govcancer.gov This approach can provide a snapshot of the physiological state of a cell or organism. cancer.gov When studying this compound, metabolomics can identify changes in the metabolic profile of cells or tissues. nih.gov For example, an analysis might show a shift in key metabolic pathways, such as glycolysis or the citric acid cycle, indicating how this compound might exert its effects by altering cellular energy metabolism. nih.gov

The integration of different omics data, such as combining proteomics and metabolomics, provides a more comprehensive understanding of the biological system's response. nih.govplos.org This multi-omics approach can reveal the interplay between changes in protein expression and subsequent alterations in metabolic pathways, offering a more complete picture of this compound's bioactivity. nih.govcancer.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, allowing scientists to study molecular systems and predict their behavior using computer simulations. kallipos.grgoogle.comamazon.com These methods are crucial for understanding the structure-activity relationships of compounds like this compound and for designing new, more potent analogues. tarosdiscovery.com

These computational approaches are broadly categorized into quantum mechanics-based methods and classical mechanics-based methods. kallipos.gr They are used for a variety of tasks, including geometry optimization, potential energy surface scanning, and vibrational analysis. kallipos.gr

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.com In this compound research, molecular docking is employed to predict how the compound binds to a specific protein target. researchgate.net This method helps in identifying potential molecular targets and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the this compound-protein complex. chemmethod.com The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then using software like AutoDock to simulate the binding process. mdpi.com

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and other biomolecules over time. chemmethod.com Following molecular docking, MD simulations can be used to assess the stability of the predicted this compound-protein complex. chemrxiv.org By simulating the movement of every atom in the system, researchers can observe how the ligand and protein interact and adjust their conformations, providing a more dynamic and realistic view of the binding event than static docking alone. nih.gov This combined approach of docking followed by MD simulation is a powerful strategy in drug discovery. nih.gov

Table 1: Application of Molecular Docking and Dynamics in this compound Research

| Research Step | Technique Used | Objective | Example Finding |

|---|---|---|---|

| Target Identification | Molecular Docking | Predict binding of this compound to various protein targets. | Identification of a potential binding pocket in a key enzyme. |

| Binding Mode Analysis | Molecular Docking | Determine the specific interactions between this compound and the target protein. mdpi.com | Visualization of hydrogen bonds between this compound and amino acid residues in the active site. |

| Complex Stability | Molecular Dynamics | Assess the stability of the this compound-protein complex over time. chemrxiv.org | Simulation shows the complex remains stable, with minimal conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their physicochemical properties. mdpi.com

In the context of this compound research, QSAR studies are used to develop predictive models that can estimate the biological activity of new, unsynthesized this compound derivatives. mdpi.com This process involves several key steps:

Data Set Selection: A series of this compound analogues with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. mdpi.comchemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.govmdpi.com

QSAR models can guide the chemical synthesis of new this compound derivatives by predicting which structural modifications are likely to enhance a desired biological activity. mdpi.comnih.gov

Table 2: Key Components of a QSAR Study for this compound Derivatives

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | IC50 value for a specific cancer cell line. |

| Independent Variables | Calculated molecular descriptors that characterize the chemical structure. | Molecular weight, logP, molar refractivity, electronic properties. |

| Statistical Method | The algorithm used to create the relationship model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN). chemmethod.com |

Analytical Techniques for this compound in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as blood, plasma, urine, and tissue samples is crucial for pharmacokinetic and metabolic studies. researchgate.net Various advanced analytical techniques are employed to achieve the necessary sensitivity and selectivity for these measurements. japsonline.com

The most powerful and widely used technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version, LC-MS/MS . researchgate.netpsu.edu This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the highly sensitive and selective detection of mass spectrometry. psu.edubioanalysis-zone.com

Sample preparation is a critical step to remove interfering substances from the biological matrix. japsonline.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method to remove proteins from plasma or serum.

Liquid-Liquid Extraction (LLE): Separates this compound from the matrix based on its solubility in two immiscible liquids. japsonline.com

Solid-Phase Extraction (SPE): A more selective method where this compound is retained on a solid sorbent while interferences are washed away. japsonline.com

The choice of ionization source in the mass spectrometer, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is also a key parameter that is optimized for this compound analysis. psu.edu

Table 3: Analytical Methods for this compound Quantification

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| HPLC-UV | Separation by chromatography followed by detection using UV-Vis absorbance. | Simple, robust, and cost-effective. | Preliminary analysis and quality control. |

| LC-MS | Separation by chromatography coupled with mass-based detection. researchgate.net | High selectivity and sensitivity. psu.edu | Quantification in simple biological matrices. |

| LC-MS/MS | Separation by chromatography with two stages of mass analysis for enhanced selectivity. psu.edu | Gold standard for bioanalysis; excellent sensitivity, selectivity, and specificity. | Quantification in complex biological matrices like plasma and tissue. researchgate.net |

Future Research Directions and Preclinical Translational Potential of Deoxylimonin

Identification of Novel Molecular Targets for Therapeutic Intervention

A critical step in the pharmacological development of deoxylimonin is the precise identification of its molecular targets. Understanding these interactions is fundamental to elucidating its therapeutic effects and potential side effects. Research has begun to uncover targets, particularly in the realms of cancer and inflammation.

In cancer chemoprevention studies, this compound has demonstrated significant activity. Using a hamster cheek pouch model to study oral tumors, this compound was found to reduce tumor number by 30% and tumor burden by 50%. acs.orgresearchgate.net This suggests that this compound interacts with molecular pathways critical for cancer cell proliferation and survival. While the exact targets in this process are still under investigation, the results point towards interference with carcinogenesis. researchgate.net

More specific targets have been identified for derivatives of this compound in the context of inflammation. A chemically modified analog of this compound, compound II-B-2, has been shown to exert its anti-inflammatory effects by directly targeting key enzymes in the inflammatory cascade. Follow-up research indicated that the anti-inflammatory mechanism of this derivative may be due to the downregulation of cyclooxygenase 2 (COX-2) expression and the subsequent suppression of prostaglandin (B15479496) E2 (PGE2) formation. nih.gov These findings pinpoint COX-2 and the prostaglandin synthesis pathway as direct molecular targets for this compound-based therapeutic agents. nih.govresearchgate.net

The table below summarizes the identified molecular targets and the associated therapeutic potential for this compound and its derivatives.

| Derivative/Compound | Molecular Target(s) | Associated Biological Effect | Therapeutic Potential |

| This compound | Undisclosed pathways in carcinogenesis | Reduction of tumor number and burden acs.orgresearchgate.net | Cancer Chemoprevention acs.org |

| This compound Analog II-B-2 | Cyclooxygenase 2 (COX-2), Prostaglandin E2 (PGE2) nih.gov | Downregulation of COX-2, Suppression of PGE2 nih.gov | Anti-inflammatory, Analgesic nih.govresearchgate.net |

Further research is essential to discover additional molecular targets, which could broaden the therapeutic applications of this compound to other areas, such as neuroprotection and metabolic disorders, where other limonoids have shown promise. researchgate.netnih.gov

Further Elucidation of Undefined Biological Mechanisms

While initial studies have confirmed the anticancer and anti-inflammatory activities of this compound, the complete biological mechanisms underlying these effects are not yet fully understood. acs.orgnih.gov Elucidating these pathways is a key objective for future research to enable targeted therapeutic development.

The anticancer activity of this compound has been established in vivo, showing a reduction in oral tumors. acs.orgresearchgate.net However, the specific signaling cascades it modulates remain to be detailed. This is in contrast to its parent compound, limonin (B1675406), whose anticancer effects have been linked to the activation of the p53-mediated apoptosis pathway in various cancer cell lines. nih.gov It is crucial to determine if this compound shares this mechanism or acts through a different pathway. The structural difference between limonin and this compound, particularly in the A-ring of the limonoid nucleus, may lead to different biological activities and mechanisms. acs.orgresearchgate.net

In the context of inflammation, while the inhibition of COX-2 and PGE2 by a this compound derivative provides a partial mechanism, the full picture is likely more complex. nih.gov Inflammation is a multifaceted process involving numerous cytokines, chemokines, and signaling proteins. For instance, the parent compound limonin has been shown to inhibit the mTORC1 signaling pathway and reduce mitochondrial reactive oxygen species in skin inflammation models. mdpi.com Future studies should investigate whether this compound affects similar overarching pathways, such as TLR4/NF-κB, which are known to be modulated by other limonoid derivatives. researchgate.net

Novel, structurally modified derivatives of this compound are being recognized as valuable tools for this purpose. Their enhanced potency and favorable properties make them suitable as "chemical probes to elucidate the unspecified underlying biological mechanism of limonoid agents." nih.gov By studying how these optimized molecules interact with cells, researchers can more effectively map the biological circuitry that this compound influences.

Addressing Research Challenges and Methodological Advancements

The progression of this compound from a promising natural compound to a clinical candidate faces several research challenges. A primary obstacle for limonoids in general is their poor physicochemical properties, such as low water solubility, which leads to poor oral bioavailability and complicates in vivo studies. researchgate.netresearchgate.net

To overcome these limitations, significant methodological advancements have been made in the structural modification of the this compound scaffold. nih.govresearchgate.net Researchers have successfully synthesized novel derivatives to improve efficacy and water solubility. researchgate.net

Key Methodological Advancements:

A-Ring Modification: Chemical modifications on the A-ring of this compound have led to the creation of numerous derivatives. nih.gov For example, the synthesis of δ-lactam derivatives has produced compounds with significantly enhanced anti-inflammatory and analgesic properties compared to the parent molecule. nih.govresearchgate.net

Synthesis of Water-Soluble Analogs: By introducing various tertiary amines, researchers have created water-soluble derivatives of limonoids, including those based on the this compound structure. This approach improves the compound's "drug-like" properties, making it more suitable for pharmacological development. researchgate.netmdpi.com

Advanced Synthetic Procedures: Specific chemical reactions, such as the Mitsunobu procedure, have been employed to create targeted analogs with unique structures, like a closed A-ring, which can then be tested for biological activity. nih.gov

These synthetic advancements not only help to overcome the inherent challenges of this compound but also enable structure-activity relationship (SAR) studies. By systematically altering the this compound structure and observing the effects on biological activity, researchers can identify the key pharmacophores responsible for its therapeutic effects and design more potent and specific molecules. researchgate.net However, challenges remain in scaling up the synthesis of these complex molecules for extensive preclinical testing. jst.go.jp

This compound as a Preclinical Lead Compound for Pharmacological Development

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and serves as the starting point for developing a new drug. wikipedia.org Such a compound may have suboptimal characteristics, but its structure can be modified to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov this compound fits this profile perfectly, acting as a valuable natural scaffold for the development of new therapeutic agents.

This compound itself has demonstrated noteworthy biological activity, particularly in cancer chemoprevention. acs.orgresearchgate.net This inherent activity establishes it as a valid lead compound. The preclinical development process involves taking such a lead and optimizing its structure to create a preclinical candidate that can be tested for safety and efficacy in animal models before any human trials. aristo-group.comfrontiersin.org

The development of potent this compound derivatives exemplifies this process:

Lead Optimization: Starting with the this compound structure, medicinal chemists have created analogs with superior properties. A this compound analog, II-B-2, was found to have stronger anti-inflammatory efficacy than the widely used drug naproxen (B1676952) and better analgesic activity than aspirin (B1665792) in mouse models. nih.govresearchgate.net

Pharmacokinetic Evaluation: A novel limonin derivative, HY-071085, developed to have strong anti-inflammatory and analgesic activity, has undergone pharmacokinetic studies in rats and beagle dogs. researchgate.net This type of study, which examines how the drug is absorbed, distributed, metabolized, and excreted, is a critical part of preclinical development and essential for determining if a compound can advance to clinical trials. researchgate.netaristo-group.com

The journey from a natural product like this compound to a marketable drug is long and complex. frontiersin.org However, its proven biological activity and its amenability to chemical modification make it a highly promising lead compound. The successful optimization of its derivatives into molecules with enhanced potency and improved drug-like properties underscores its significant potential for future pharmacological development. researchgate.netresearchgate.net

Q & A

Q. What experimental models are suitable for evaluating Deoxylimonin’s anticancer activity, and how should dosage and statistical power be optimized?

Methodological Answer:

- In vivo models : Use chemically induced tumor models (e.g., 7,12-dimethylbenz[a]anthracene-induced oral tumors in mice) to assess tumor burden reduction. For this compound, a dosage of 30 mg/kg body weight reduced tumor burden by 50% with statistical significance (p < 0.05) .

- Statistical design : Include control groups, replicate experiments, and power analysis to ensure sample sizes are sufficient to detect biologically relevant effects. Avoid conflating tumor "number" and "burden" metrics, as they reflect distinct biological endpoints .

Q. How can this compound’s stereochemistry and structural integrity be confirmed during isolation or synthesis?

Methodological Answer:

- Spectroscopic techniques : Combine NMR (¹H and ¹³C) and mass spectrometry to resolve stereochemical ambiguities. For example, ozonolysis followed by mild hydrolysis can confirm carbon-carbon bond positions in the A-ring .

- Chemical derivatization : Use selective hydrogenation or acid treatment to generate stable intermediates (e.g., deoxytetrahydrolimonin) for comparative spectral analysis .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Radioimmunoassay (RIA) : A polyclonal antibody raised against limonin derivatives shows cross-reactivity with this compound, enabling detection at sub-ppb levels (sensitivity: 150 fmol). Validate with HPLC-MS/MS for specificity .

- Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to resolve this compound from structurally similar limonoids like limonin and obacunone .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its anti-inflammatory efficacy while minimizing cytotoxicity?

Methodological Answer:

- Derivatization strategies : Introduce δ-lactam moieties via chemical modification of the D-ring. A δ-lactam derivative demonstrated 2.3-fold higher anti-inflammatory activity (IC₅₀ = 8.7 μM) compared to the parent compound in murine macrophage models .

- Structure-activity relationship (SAR) : Prioritize modifications to the A-ring, as alterations here correlate with bioactivity loss, whereas D-ring changes preserve potency .

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Meta-analysis : Compare purity levels (≥97.5% by HPLC) and solvent systems used in conflicting studies. For example, ichangensin’s lack of efficacy in tumor models may stem from impurities or suboptimal solubility.

- Standardized assays : Use harmonized protocols (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity) to reduce inter-study variability .

Q. What computational and experimental approaches are effective for elucidating this compound’s metabolic stability?

Methodological Answer:

- In vitro metabolism : Incubate this compound with liver microsomes (human or murine) and analyze metabolites via UPLC-QTOF-MS. Key phase I metabolites include hydroxylated derivatives at C-14 and C-17 .

- Docking studies : Use molecular dynamics simulations to predict CYP450 binding affinities, focusing on CYP3A4 and CYP2C9 isoforms due to their role in triterpenoid metabolism .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2). Cross-validate with protein-level assays (Western blot) .

- Kinase inhibition assays : Screen against a panel of 100+ kinases using ATP-competitive binding assays. This compound shows selective inhibition of JAK2/STAT3 pathways at IC₅₀ = 12.4 μM .

Methodological Best Practices

Q. What are the key considerations for ensuring reproducibility in this compound studies?

- Documentation : Provide detailed synthesis protocols (e.g., reaction conditions for hydrogenation ) and raw spectral data in supplementary materials.

- Purity verification : Include ¹H-NMR and HPLC chromatograms with peak assignments, as commercial samples may vary in purity (e.g., 97.5% vs. 95%) .

Q. How should researchers balance brevity and completeness when reporting this compound findings?

- Journal guidelines : Follow Beilstein Journal of Organic Chemistry standards: limit main text to 5 critical compounds, with extended data (e.g., dose-response curves) in supplementary files .

- Visual abstracts : Highlight 2–3 key chemical structures (e.g., δ-lactam derivative) and avoid compound-specific codes (e.g., "4b") in graphical summaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.